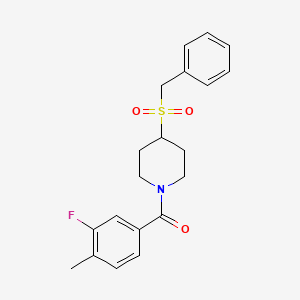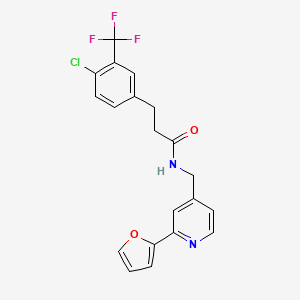
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound known for its unique chemical structure and wide range of applications in various fields of science and industry. It comprises a chlorinated trifluoromethyl phenyl ring, a furan-2-yl pyridin-4-yl moiety, and a propanamide group. This compound’s intricate molecular architecture endows it with specific chemical properties that are of great interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves a multi-step process:
Formation of the Chlorinated Trifluoromethyl Phenyl Intermediate: : The initial step typically involves the chlorination of a trifluoromethyl benzene derivative under controlled conditions, employing reagents like chlorine or thionyl chloride.
Pyridinyl Furan Synthesis: : Separately, a furan and pyridine moiety are combined through a series of reactions that might involve coupling agents such as palladium catalysts to form the 2-(furan-2-yl)pyridin-4-yl intermediate.
Coupling Reactions: : The chlorinated phenyl intermediate is then coupled with the pyridinyl furan compound using nucleophilic substitution reactions.
Amidation Reaction:
Industrial Production Methods
In an industrial setting, this synthesis is scaled up using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated processes are often employed to manage the precise conditions required for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, producing reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Chlorinating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used, but typically include various oxidized and reduced forms, as well as substituted derivatives.
Scientific Research Applications
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide finds extensive use in several domains:
Chemistry: : As a building block for synthesizing more complex molecules, this compound is valuable in organic synthesis and materials science.
Biology: : It is employed in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Research into its potential as a pharmaceutical intermediate, particularly for developing drugs targeting specific molecular pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It binds to enzymes and receptors, influencing biochemical pathways by acting as an inhibitor or activator.
Pathways Involved: : Typically involves modulation of signaling pathways, impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Chloro-3-(trifluoromethyl)phenyl)-N-methylbenzamide
3-(4-Bromo-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
Unique Features
Compared to these similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide offers unique properties due to the specific arrangement of its functional groups, which result in distinct reactivity and interaction patterns. This uniqueness makes it particularly valuable for tailored applications in research and industry.
That's the lowdown on your compound! Want to dive into more chemistry or switch gears?
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c21-16-5-3-13(10-15(16)20(22,23)24)4-6-19(27)26-12-14-7-8-25-17(11-14)18-2-1-9-28-18/h1-3,5,7-11H,4,6,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGZWMVSQOBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)
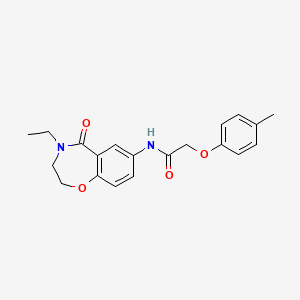

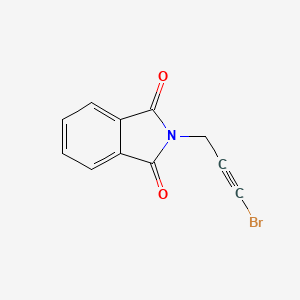
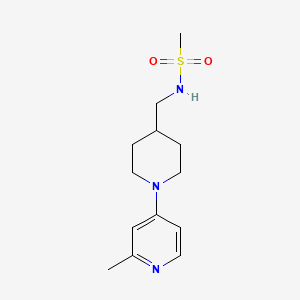
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)
![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)
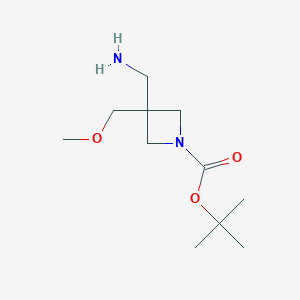
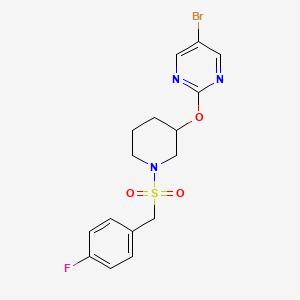

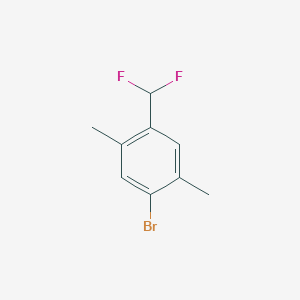
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2760925.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-acetamidophenyl)acetamide](/img/structure/B2760926.png)
